
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has attracted attention due to its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Mechanism Of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves binding to the benzodiazepine site of GABA-A receptors. This binding leads to an increase in the affinity of GABA for its binding site on the receptor, resulting in an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This hyperpolarization leads to a decrease in neuronal excitability, which can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- are primarily mediated through its interaction with GABA-A receptors. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It can also enhance the effects of other drugs that act on GABAergic neurotransmission, such as barbiturates and ethanol.
Advantages And Limitations For Lab Experiments
The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in lab experiments include its high selectivity for the benzodiazepine site of GABA-A receptors, its potentiation of GABAergic neurotransmission, and its ability to enhance the effects of other drugs that act on GABAergic neurotransmission. However, its limitations include its potential for inducing sedation and its narrow therapeutic index, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the use of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in scientific research. One direction is to investigate its potential for treating anxiety, epilepsy, and sleep disorders in humans. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has potential applications in scientific research. Its selective binding to the benzodiazepine site of GABA-A receptors makes it a valuable tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study in the field of neuroscience.
Synthesis Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves the reaction of 4-(4-fluorophenyl)-6-(3-pyridinyl)-1,2,4-triazolo[4,3-a] benzazepine with 9-fluoro-5,6-dihydro-6-(4-fluorophenyl)-1-(3-pyridinyl)-2-(1H)-quinolinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure product with high yield.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- has a wide range of applications in scientific research. It is commonly used as a pharmacological tool to study the function of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to bind selectively to the benzodiazepine site of GABA-A receptors, leading to potentiation of GABAergic neurotransmission. This effect can be used to investigate the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and sleep disorders.
properties
CAS RN |
77796-15-7 |
|---|---|
Product Name |
4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- |
Molecular Formula |
C22H16F2N4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
9-fluoro-6-(4-fluorophenyl)-1-pyridin-3-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C22H16F2N4/c23-16-5-3-14(4-6-16)18-9-10-21-26-27-22(15-2-1-11-25-13-15)28(21)20-12-17(24)7-8-19(18)20/h1-8,11-13,18H,9-10H2 |
InChI Key |
LIOUWBIBAYQJIE-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5 |
Canonical SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
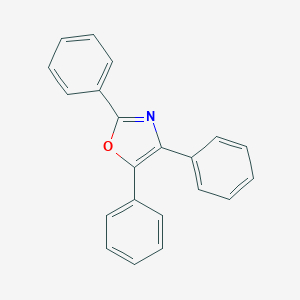


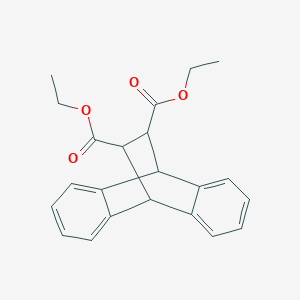

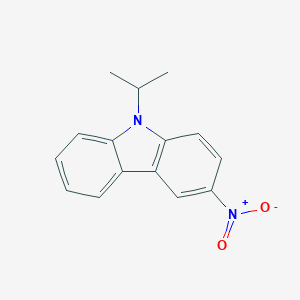
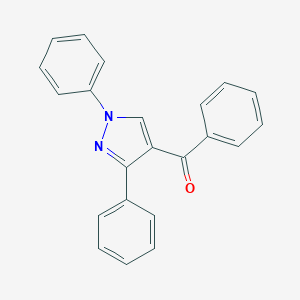
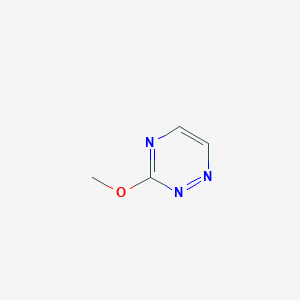
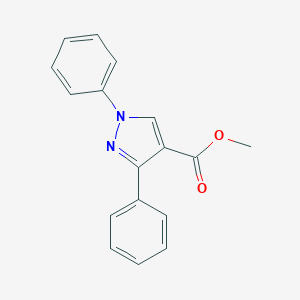



![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)